ethyl 6,6-dimethylhept-4-enoate
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Overview
Description
Ethyl 6,6-dimethylhept-4-enoate is an organic compound with the molecular formula C11H20O2. It is an ester derived from 6,6-dimethylhept-4-enoic acid and ethanol. This compound is known for its applications in organic synthesis and its potential as a building block for various chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6,6-dimethylhept-4-enoate can be synthesized through the esterification of 6,6-dimethylhept-4-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6,6-dimethylhept-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the ester group.
Major Products Formed
Oxidation: 6,6-dimethylhept-4-enoic acid.
Reduction: 6,6-dimethylhept-4-en-1-ol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 6,6-dimethylhept-4-enoate has diverse applications in scientific research:
Organic Synthesis: It is used as a building block for synthesizing more complex molecules.
Flavor and Fragrance Chemistry: The compound is studied for its potential use in creating new flavors and fragrances.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of ethyl 6,6-dimethylhept-4-enoate involves its reactivity as an ester. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. This reactivity is crucial in its role as a building block in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-hexenoate: Similar in structure but with a shorter carbon chain.
Ethyl 3,3-dimethylbutanoate: Similar ester functionality but with different alkyl groups.
Uniqueness
Ethyl 6,6-dimethylhept-4-enoate is unique due to its specific structure, which includes a double bond and two methyl groups on the sixth carbon. This structure imparts distinct reactivity and properties compared to other esters .
Properties
Molecular Formula |
C11H20O2 |
---|---|
Molecular Weight |
184.27 g/mol |
IUPAC Name |
ethyl 6,6-dimethylhept-4-enoate |
InChI |
InChI=1S/C11H20O2/c1-5-13-10(12)8-6-7-9-11(2,3)4/h7,9H,5-6,8H2,1-4H3 |
InChI Key |
QBLMJNSFPVTGSN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC=CC(C)(C)C |
Origin of Product |
United States |
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